Mirtazapine-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Mirtazapine-d3 is a deuterium‑labeled (N‑methyl‑d3) internal standard that enables accurate LC‑MS/MS quantitation of mirtazapine in plasma over 0.5–200 ng/mL. The +3 Da mass shift prevents co‑elution with the analyte, providing a matrix‑factor‑normalized range of 92–108% and inter‑day precision ≤8.5% CV. Unlike unlabeled mirtazapine or non‑certified analogs, this CRM‑grade material (≥99% chemical purity, ≥98 atom% D) is supplied as a ready‑to‑use 100 µg/mL solution, eliminating weighing errors and reducing preparation time in high‑volume TDM, forensic, and ANDA bioequivalence workflows. Its selective N‑methyl deuteration avoids metabolic conversion in hepatocyte stability assays, ensuring reliable intrinsic clearance (CLint) and half‑life (t1/2) determination.

Molecular Formula C17H19N3
Molecular Weight 268.37 g/mol
CAS No. 1216678-68-0
Cat. No. B602503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine-d3
CAS1216678-68-0
Synonyms1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine;  Org-3770-d3;  Remeron-d3;  Zispin-d3; 
Molecular FormulaC17H19N3
Molecular Weight268.37 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
InChIKeyRONZAEMNMFQXRA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirtazapine-d3 (CAS 1216678-68-0) Internal Standard for Bioanalytical Quantification of Mirtazapine


Mirtazapine-d3 (CAS 1216678-68-0) is a deuterium-labeled analog of the tetracyclic antidepressant mirtazapine, in which three hydrogen atoms on the N-methyl group are replaced with deuterium atoms . Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) that antagonizes 5-HT₂, 5-HT₃, and histamine H₁ receptors . Mirtazapine-d3 is supplied as a high-purity analytical reference material (≥99% chemical purity) intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays .

Why Unlabeled Mirtazapine or Alternative Deuterated Analogs Cannot Substitute for Mirtazapine-d3 in Validated LC-MS/MS Methods


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability in sample extraction recovery, matrix-induced ionization suppression or enhancement, and instrument fluctuations [1]. Unlabeled mirtazapine cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the analyte, making independent quantitation impossible [1]. Among deuterated mirtazapine analogs, the specific isotopic labeling pattern (e.g., -d₃ vs. -d₄) and purity profile of Mirtazapine-d3 are critical parameters that directly affect assay accuracy, precision, and regulatory compliance. Substitution with an alternative deuterated analog (e.g., Mirtazapine-d₄) or a non-certified reference material may introduce isotopic interference, differing matrix effect correction capabilities, or lack of traceable purity documentation, all of which can compromise method validation and lead to rejection of bioequivalence or pharmacokinetic study data [2].

Quantitative Differentiation of Mirtazapine-d3 from Unlabeled Mirtazapine and Alternative Deuterated Analogs


Isotopic Mass Difference of +3 Da Enables Baseline-Resolved LC-MS/MS Detection Without Spectral Overlap

Mirtazapine-d3 differs from unlabeled mirtazapine by a mass shift of +3 Da, resulting from the substitution of three hydrogen atoms (¹H) with three deuterium atoms (²H) on the N-methyl group. This mass difference is sufficient to achieve complete chromatographic co-elution with mirtazapine while maintaining baseline mass spectrometric resolution in multiple reaction monitoring (MRM) mode. In contrast, unlabeled mirtazapine has a monoisotopic mass of 265.35 Da and cannot be distinguished from the analyte during MS detection .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Certified Reference Material (CRM) Grade Purity of ≥99% Ensures Traceable Accuracy for Regulatory Submissions

Mirtazapine-d3 is available as a Certified Reference Material (CRM) with a chemical purity of ≥99%, accompanied by a certificate of analysis traceable to ISO 17034 and ISO/IEC 17025 standards . In contrast, many alternative deuterated analogs (e.g., Mirtazapine-d₄ hydrochloride) are frequently offered as non-certified research-grade materials without documented traceability . The use of a CRM-grade internal standard is explicitly recommended in FDA and EMA bioanalytical method validation guidance to ensure data integrity for Abbreviated New Drug Applications (ANDA) and pharmacokinetic studies .

Certified Reference Material Method Validation Regulatory Compliance

Deuterium Placement on N-Methyl Group Minimizes Metabolic Isotope Effects While Maintaining Structural Fidelity

Mirtazapine-d3 features selective deuteration at the N-methyl position, which is not a primary site of Phase I metabolism (N-demethylation and 8-hydroxylation are catalyzed by CYP1A2, CYP2D6, and CYP3A4) [1]. This labeling strategy minimizes deuterium kinetic isotope effects (KIE) that could alter metabolic rates compared to the unlabeled drug, ensuring that the internal standard behaves identically to the analyte throughout sample preparation and LC-MS/MS analysis. In comparison, alternative deuterated analogs with labeling at metabolic soft spots (e.g., Desmethyl Mirtazapine-d₄ labeled at the demethylated nitrogen) may exhibit altered extraction recovery or ionization behavior .

Metabolic Tracing Isotope Effect Pharmacokinetics

Mirtazapine-d3 vs. Mirtazapine-d₄: Optimal Mass Shift for LC-MS/MS Without Spectral Interference

The +3 Da mass shift of Mirtazapine-d3 provides an optimal balance between adequate mass separation and minimal isotopic cross-talk in triple quadrupole MS. While Mirtazapine-d₄ offers a +4 Da shift, the additional deuterium does not confer any practical advantage in MRM resolution and may marginally increase synthetic cost and complexity [1]. Conversely, a +3 Da shift is sufficient to place the internal standard's precursor and product ions outside the natural isotopic envelope of unlabeled mirtazapine (which extends to approximately M+2 due to ¹³C₂ and ¹³C¹⁸O contributions), ensuring accurate quantification without requiring mathematical cross-talk correction [2].

Mass Spectrometry Isotopic Interference Method Optimization

Supplied as Ready-to-Use Certified Solution (100 μg/mL in Methanol) Eliminates Weighing and Solubilization Errors

Mirtazapine-d3 is commercially available as a ready-to-use certified reference solution at a concentration of 100 μg/mL in methanol, supplied in sealed 1 mL ampules [1]. This pre-formulated format eliminates the need for analytical weighing of milligram quantities of solid reference material and subsequent quantitative solubilization, steps that introduce significant sources of error in internal standard preparation. In contrast, many alternative deuterated analogs (e.g., Mirtazapine-d₄ hydrochloride) are supplied only as solid powders, requiring end-user weighing and dissolution, which can introduce variability of ±5% or more in stock solution concentration .

Analytical Standards Sample Preparation Laboratory Efficiency

Isotopic Purity of ≥99 Atom% D Ensures Negligible Unlabeled Analyte Contamination

Mirtazapine-d3 is specified with an isotopic enrichment of ≥99 atom% deuterium at the three labeled positions . This high isotopic purity ensures that the contribution of residual unlabeled d₀ species (≤1%) to the analyte MRM channel is negligible, preserving the lower limit of quantification (LLOQ) of the assay. In comparison, some deuterated internal standards for mirtazapine are offered with lower isotopic purity specifications (e.g., 98 atom% D), which may elevate baseline signal in the analyte channel and reduce assay sensitivity at low concentrations .

Isotopic Purity Assay Sensitivity Lower Limit of Quantification

High-Impact Application Scenarios for Mirtazapine-d3 (CAS 1216678-68-0) in Regulated Bioanalysis


Validated LC-MS/MS Method for Human Plasma Mirtazapine Quantification in ANDA Bioequivalence Studies

Mirtazapine-d3 (100 μg/mL CRM solution) is employed as the stable isotope-labeled internal standard in a fully validated LC-MS/MS method for the determination of mirtazapine in human plasma over a concentration range of 0.5–200 ng/mL. The +3 Da mass difference enables MRM transitions of m/z 266.2→195.1 for mirtazapine and m/z 269.2→195.1 for Mirtazapine-d3, achieving an internal standard-normalized matrix factor of 92–108% and inter-day precision (%CV) of ≤8.5% across QC levels . The CRM certification (≥99% purity) and ready-to-use solution format support full compliance with FDA bioanalytical method validation guidance, facilitating successful ANDA submission for generic mirtazapine tablets .

Therapeutic Drug Monitoring (TDM) of Mirtazapine in Psychiatric Patients with LC-MS/MS

Clinical laboratories performing therapeutic drug monitoring of mirtazapine in plasma or serum utilize Mirtazapine-d3 as the internal standard to ensure accurate quantification across the therapeutic range (30–80 ng/mL). The high isotopic purity (≥99 atom% D) minimizes background interference at the LLOQ (typically 1–5 ng/mL), enabling reliable measurement of trough concentrations in patients with ultrarapid CYP2D6 or CYP1A2 metabolism who may exhibit subtherapeutic drug levels [1]. The pre-formulated CRM solution reduces hands-on preparation time and eliminates weighing errors, a critical advantage in high-volume clinical TDM workflows .

Metabolic Stability Assessment of Mirtazapine in Human Hepatocyte Incubations

In in vitro drug metabolism studies using cryopreserved human hepatocytes, Mirtazapine-d3 is added post-incubation as an internal standard to correct for extraction recovery and matrix effects prior to LC-MS/MS analysis. The selective deuteration at the N-methyl group (a non-primary metabolic site) ensures that the internal standard does not undergo metabolic conversion during the incubation, maintaining its concentration constant relative to the decreasing analyte concentration as mirtazapine is metabolized by CYP1A2, CYP2D6, and CYP3A4 [1]. This property is essential for accurate determination of intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂) parameters in hepatocyte stability assays [1].

Forensic Toxicology Confirmation of Mirtazapine in Postmortem Blood and Urine

Forensic toxicology laboratories employ Mirtazapine-d3 as the deuterated internal standard in confirmatory LC-MS/MS methods for the detection and quantification of mirtazapine in postmortem blood, urine, and tissue homogenates. The CRM-grade certified solution (100 μg/mL) provides the documented traceability required for courtroom admissibility and accreditation under ISO/IEC 17025 standards . The +3 Da mass shift and high isotopic purity ensure reliable quantification even in severely decomposed matrices where endogenous interfering compounds and matrix effects are pronounced .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirtazapine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.